molecular formula C16H25N5O2 B12792727 Adenosine, 2',3'-dideoxy-N-hexyl- CAS No. 134720-13-1

Adenosine, 2',3'-dideoxy-N-hexyl-

Cat. No.: B12792727
CAS No.: 134720-13-1
M. Wt: 319.40 g/mol
InChI Key: KFLVZRNCRCQSQF-QWHCGFSZSA-N
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Description

Adenosine, 2’,3’-dideoxy-N-hexyl- is a modified nucleoside analog that lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring. This structural modification makes it a valuable compound in various scientific research fields, particularly in the study of nucleic acids and their interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, 2’,3’-dideoxy-N-hexyl- typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor, followed by deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of adenosine, 2’,3’-dideoxy-N-hexyl- often employs large-scale synthesis techniques that utilize environmentally friendly reagents and conditions. The use of enzymes, such as adenosine deaminase, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 2’,3’-dideoxy-N-hexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nucleobase or the ribose ring.

    Substitution: Substitution reactions, particularly at the nucleobase, can lead to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophilic reagents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized nucleoside derivatives, while substitution reactions can produce various nucleobase-modified analogs .

Scientific Research Applications

Adenosine, 2’,3’-dideoxy-N-hexyl- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, 2’,3’-dideoxy-N-hexyl- is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its N-hexyl substitution enhances its lipophilicity and potential interactions with biological membranes, making it a valuable tool in various research applications .

Properties

CAS No.

134720-13-1

Molecular Formula

C16H25N5O2

Molecular Weight

319.40 g/mol

IUPAC Name

[(2S,5R)-5-[6-(hexylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C16H25N5O2/c1-2-3-4-5-8-17-15-14-16(19-10-18-15)21(11-20-14)13-7-6-12(9-22)23-13/h10-13,22H,2-9H2,1H3,(H,17,18,19)/t12-,13+/m0/s1

InChI Key

KFLVZRNCRCQSQF-QWHCGFSZSA-N

Isomeric SMILES

CCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO

Canonical SMILES

CCCCCCNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO

Origin of Product

United States

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